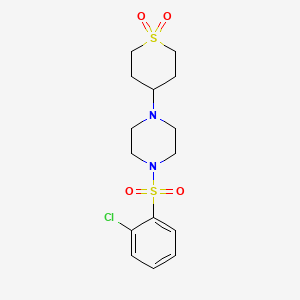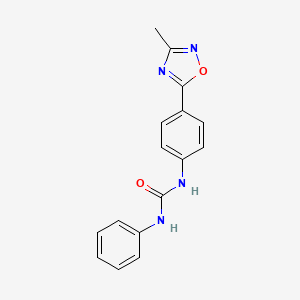
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole motif is structurally diverse and can be found in a variety of substituted anilines .
Synthesis Analysis
An efficient one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties
Research on 1,3,4-oxadiazole derivatives, which share a core structure with the compound , has demonstrated significant potential in photoluminescent applications. A study by Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives showing wide mesomorphic temperature ranges and strong blue fluorescence emissions, suggesting their utility in liquid crystal displays and other photoluminescent devices (Han, Wang, Zhang, & Zhu, 2010).
Anticancer Agents
Zhang et al. (2005) identified a novel apoptosis inducer among 1,2,4-oxadiazole compounds, demonstrating effectiveness against breast and colorectal cancer cell lines. This research signifies the potential of 1,2,4-oxadiazole derivatives in cancer therapy (Zhang et al., 2005).
Antibacterial Properties
Kamble et al. (2007) explored the synthesis and biological properties of 1,3,4-oxadiazol-2-ones, showing enhanced antifungal activity, highlighting the compound's potential in developing new antimicrobial agents (Kamble, Latthe, & Badami, 2007).
Electrochemical and Optical Properties
The synthesis and characterization of 1,3,4-oxadiazole derivatives containing alkoxy chains by Zhang et al. (2007) offer insights into their electrochemical and optical properties. These findings indicate potential applications in electroluminescent devices and LEDs (Zhang, Tang, Zhang, Li, & Tian, 2007).
Corrosion Inhibition
Ammal et al. (2018) demonstrated that 1,3,4-oxadiazole derivatives could act as effective corrosion inhibitors for mild steel in sulphuric acid, combining gravimetric, electrochemical, and SEM methods. This suggests their application in protecting industrial materials (Ammal, Prajila, & Joseph, 2018).
Wirkmechanismus
Target of Action
The compound 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea belongs to the class of 1,2,4-oxadiazole derivatives . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through the oxadiazole ring, which can form hydrogen bonds with the target molecule . This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects .
Biochemical Pathways
Based on the known targets of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may affect pathways related to the function of carbonic anhydrase isoforms . These enzymes play a crucial role in maintaining pH balance in the body and are involved in various physiological processes .
Pharmacokinetics
1,2,4-oxadiazole derivatives are known to exhibit good hydrolytic and metabolic stability , which can contribute to their bioavailability.
Result of Action
Based on the known effects of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects, such as inhibiting the activity of certain enzymes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its efficacy. Additionally, the presence of other molecules can affect the compound’s interaction with its target .
Zukünftige Richtungen
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Biochemische Analyse
Biochemical Properties
The 1,2,4-oxadiazole ring in 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-phenylurea is known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with particular enzymes or proteins have not been reported in the literature.
Cellular Effects
While specific cellular effects of this compound are not documented, compounds with a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for the treatment of age-related diseases .
Molecular Mechanism
1,2,4-oxadiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide and shows better hydrolytic and metabolic stability .
Eigenschaften
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-17-15(22-20-11)12-7-9-14(10-8-12)19-16(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWDHFTOQTYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


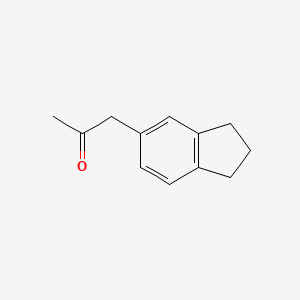
![4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol](/img/structure/B2845866.png)

![tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate](/img/structure/B2845868.png)
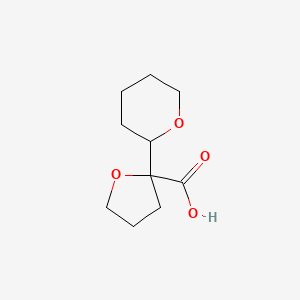

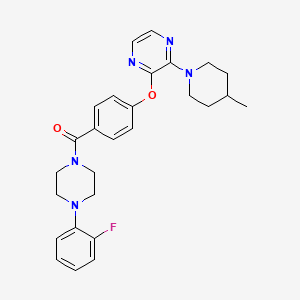
![4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2845875.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2845876.png)
![1-[4-Methyl-3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2845878.png)
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2845879.png)
![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2845880.png)
